molecular formula C10H17ClN2 B2357027 (2,4,5-Trimethylbenzyl)hydrazine hydrochloride CAS No. 2503208-83-9

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride

Cat. No.: B2357027
CAS No.: 2503208-83-9
M. Wt: 200.71
InChI Key: HSJOKBFZMJFHSC-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride is a chemical compound used in scientific research. It has diverse applications due to its unique properties, enabling its use in synthesis, drug development, and catalysis. Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2.ClH/c1-7-4-9(3)10(6-12-11)5-8(7)2;/h4-5,12H,6,11H2,1-3H3;1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, hydrazine and its derivatives are known to participate in a variety of chemical reactions. For instance, hydrazine can react with carbonyls to form hydrazones, which can then be reduced to alkanes in the Wolff-Kishner reduction .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 200.71 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Cerebral Catecholamines Influence

  • Study Insight: N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl), a close relative of (2,4,5-Trimethylbenzyl)hydrazine hydrochloride, is a potent inhibitor of decarboxylase of aromatic amino acids. It affects cerebral catecholamines by interacting with 5-hydroxytryptamine in the brain and other organs (Bartholini et al., 1967).

Corrosion Inhibition

  • Study Insight: An aromatic hydrazide derivative, closely related to this compound, demonstrates significant corrosion inhibition effects on mild steel in hydrochloric acid. This indicates potential applications in material science and engineering (Kumari, Shetty, & Rao, 2017).

Synthesis and Chemical Reactions

  • Study Insight: Research on similar hydrazine derivatives has led to the synthesis of various compounds with potential applications in chemical industries. For instance, the synthesis of different hydrazones and their reactions to form pyrazole derivatives are noteworthy (Mustafa, Hishmat, & Younes, 1970).

Silyl Azoles Synthesis

  • Study Insight: The synthesis of 5-silylpyrazoles and their functionalization, utilizing similar hydrazine derivatives, holds significance in organic chemistry, especially in the creation of specialized molecules (Cuadrado, González-Nogal, & Valero, 2002).

Molecular Structure Analysis

  • Study Insight: The study of the molecular structure and chemical reactivities of condensation products involving similar hydrazine compounds contributes to a deeper understanding of chemical interactions and potential applications in synthesis (Kurihara et al., 1975).

Antioxidant and Antibacterial Properties

  • Study Insight: Some hydrazine derivatives exhibit notable antioxidant and antibacterial activities. This implies potential pharmaceutical applications and further research in the field of drug development (Hanif et al., 2012).

Safety and Hazards

While specific safety and hazard information for (2,4,5-Trimethylbenzyl)hydrazine hydrochloride is not available, it’s important to note that hydrazine and its derivatives can be hazardous. They can cause skin and eye irritation, respiratory irritation, and may have mutagenic and carcinogenic effects .

Properties

IUPAC Name

(2,4,5-trimethylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-7-4-9(3)10(6-12-11)5-8(7)2;/h4-5,12H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJOKBFZMJFHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CNN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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